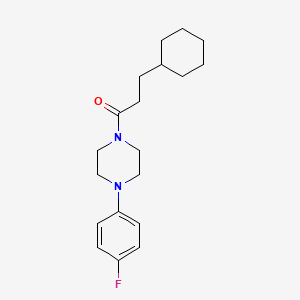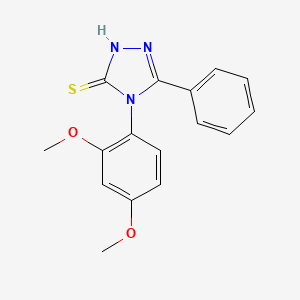
1-(3-cyclohexylpropanoyl)-4-(4-fluorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-cyclohexylpropanoyl)-4-(4-fluorophenyl)piperazine, commonly known as CPP, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. CPP belongs to the class of piperazine derivatives, which have been found to exhibit various biological activities.
作用机制
CPP acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It also acts as a dopamine receptor antagonist, specifically targeting the D2 receptor. The activation of the 5-HT1A receptor has been found to be responsible for the anxiolytic and antidepressant properties of CPP, while the activation of the 5-HT2A receptor has been found to be responsible for its analgesic properties. The dopamine receptor antagonism has been found to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
CPP has been found to increase the release of serotonin and dopamine in the brain, leading to its therapeutic effects. It has also been found to decrease the release of glutamate, which is responsible for excitatory neurotransmission. CPP has been found to have anxiolytic effects by reducing the activity of the amygdala, which is responsible for fear and anxiety. It has also been found to have antidepressant effects by increasing the activity of the prefrontal cortex, which is responsible for mood regulation. CPP has been found to exhibit analgesic effects by reducing the activity of the spinal cord neurons that transmit pain signals.
实验室实验的优点和局限性
CPP has several advantages for lab experiments. It is easy to synthesize and has been extensively studied, making it readily available for research. It also exhibits multiple therapeutic properties, making it useful for studying various biological processes. However, CPP also has some limitations. It has been found to exhibit some side effects, such as sedation and hypothermia, which can affect the results of experiments. It also has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of CPP. One direction is to further investigate its potential therapeutic applications, such as its use in the treatment of drug addiction. Another direction is to study its long-term effects and potential side effects. Additionally, the development of new derivatives of CPP with improved therapeutic properties is an area of interest. Finally, the study of the mechanism of action of CPP can provide insights into the biological processes that it affects, leading to the development of new drugs with similar properties.
合成方法
CPP can be synthesized using a two-step process. In the first step, 4-fluoroaniline is reacted with 3-cyclohexylpropanoyl chloride to obtain 1-(3-cyclohexylpropanoyl)-4-fluoroaniline. In the second step, the obtained intermediate is reacted with piperazine to obtain CPP.
科学研究应用
CPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anxiolytic, and antidepressant properties. CPP has also been studied for its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
3-cyclohexyl-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O/c20-17-7-9-18(10-8-17)21-12-14-22(15-13-21)19(23)11-6-16-4-2-1-3-5-16/h7-10,16H,1-6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYJFOIQAZGKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate](/img/structure/B5738568.png)


![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)
![4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5738611.png)


![5-({[5-(4-chlorobenzoyl)-2-furyl]methyl}thio)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5738638.png)


![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5738655.png)
![4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5738662.png)
![4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5738670.png)
